(6-Fluoropyridin-3-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWSLUCAPNJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617261 | |
| Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-17-8 | |
| Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-fluoropyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and binding affinity to various biological targets.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers in the field.
Physicochemical Properties
The introduction of a fluorine atom significantly modulates the electronic properties of the pyridine ring, which can enhance the compound's utility as a building block in drug development.[1] It is typically a colorless to pale yellow liquid and is soluble in water, ethanol, and other common organic solvents.[2][3][4] The compound is available as a free base, as well as hydrochloride and dihydrochloride salts, with the salt forms generally exhibiting greater water solubility.[1][5]
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇FN₂ | [2][6][7] |
| Molecular Weight | 126.13 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 201-203 °C @ 760 mmHg 63-65 °C @ 0.56 Torr | [2][4] |
| Density | 1.165 - 1.18 g/cm³ | [2][3] |
| pKa (Predicted) | 7.73 ± 0.29 | [4] |
| Flash Point | 94 °C | [3] |
| Computed XLogP3 | 0.1 | [6] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere, protected from light. | [4][8] |
Reactivity and Chemical Behavior
This compound exhibits reactivity characteristic of both an amine and a fluorinated pyridine.
-
Oxidation : The primary amine can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.[2]
-
Reduction : The pyridine ring can be reduced, typically employing hydrogen gas in the presence of a nickel catalyst.[2]
-
Nucleophilic Substitution : The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, thiols, and alkoxides, generally under basic conditions.[2] This reactivity makes it a versatile intermediate for further chemical modification.
The presence of the fluorine atom is known to enhance metabolic stability, a desirable trait in drug candidates, making 6-fluoropyridine moieties a common feature in kinase inhibitors.[1]
Experimental Protocols
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reduction of 6-fluoro-3-cyanopyridine.[4]
Protocol: Reduction of 6-fluoro-3-cyanopyridine [4]
-
Dissolution : Dissolve 6-fluoro-3-cyanopyridine (1 equivalent) in a 2 mol/L solution of ammonia in methanol.
-
Catalyst Addition : Add Raney nickel (a catalytic amount, e.g., ~1.6 g per gram of starting material) to the solution at room temperature.
-
Hydrogenation : Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Filtration : Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Concentration : Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Purify the resulting residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:4) to yield the final product as a yellow oily solid.
Caption: General workflow for the synthesis and purification of this compound.
Characterization Techniques
Standard analytical techniques are used to confirm the identity and purity of this compound. While specific instrument parameters may vary, the general workflows are consistent.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
Caption: Logical flow for the analytical characterization of the final product.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Its structural features suggest potential applications in several therapeutic areas.
-
Neurological Disorders : The pyridine and amine moieties are common in compounds targeting the central nervous system. This scaffold is explored for the development of pharmaceuticals for neurological conditions.[2]
-
Oncology : The 6-fluoropyridine structure is often incorporated into kinase inhibitors due to enhanced metabolic stability and binding interactions.[1] Some studies have indicated potential cytotoxic activity in cancer cell lines.[1]
-
Infectious Diseases : This amine has been used as an intermediate in the synthesis of novel compounds with anti-mycobacterial activity.[9]
-
Protein Degraders : The compound is classified as a building block for protein degraders, a rapidly emerging therapeutic modality.[7]
The biological activity is largely attributed to the interaction of the molecule with specific enzymes and receptors. The fluorine atom can enhance lipophilicity and binding affinity, thereby modulating biochemical pathways.[1][2]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
-
Hazards Identification :
-
Handling Precautions :
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]
References
- 1. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 205744-17-8 [smolecule.com]
- 3. This compound | CAS:205744-17-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]
- 5. This compound hydrochloride | C6H8ClFN2 | CID 121231870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 205744-17-8|this compound|BLD Pharm [bldpharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of (6-Fluoropyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Fluoropyridin-3-yl)methanamine is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of investigational drug candidates due to the favorable metabolic and physicochemical properties imparted by the fluoropyridine motif. This technical guide provides a comprehensive overview of the primary synthetic pathways for this key intermediate, with a focus on practical, scalable, and efficient methodologies. This document details two principal reductive strategies starting from 6-fluoronicotinonitrile: catalytic hydrogenation and chemical reduction. Each method is presented with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the selection and implementation of the most suitable synthesis for their specific needs.
Introduction
The synthesis of functionalized pyridine derivatives is of paramount importance in the field of drug discovery. The pyridine ring is a common scaffold in numerous approved drugs, and its substitution with fluorine can significantly enhance biological activity, metabolic stability, and binding affinity. This compound, in particular, serves as a crucial intermediate for introducing the 6-fluoropyridin-3-ylmethyl moiety into larger molecules. This guide outlines the most prevalent and effective methods for its preparation from the readily available precursor, 6-fluoronicotinonitrile.
Overview of Synthetic Pathways
The primary and most direct routes to synthesize this compound involve the reduction of the nitrile functional group of 6-fluoronicotinonitrile. The two main approaches are:
-
Pathway 1: Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, typically Raney® Nickel, to reduce the nitrile to a primary amine. It is often favored for its cost-effectiveness and environmental considerations on a large scale.
-
Pathway 2: Chemical Reduction: This approach utilizes a stoichiometric chemical reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to achieve the same transformation. This method is highly effective and often preferred for laboratory-scale synthesis due to its high reactivity and typically straightforward reaction conditions.
The logical flow from the common starting material to the final product via these two distinct methodologies is illustrated below.
Pathway 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. Raney® Nickel is a common catalyst for this transformation due to its high activity and relatively low cost. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an intermediate imine which is further reduced to the primary amine.
Quantitative Data
The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound via catalytic hydrogenation.
| Parameter | Value | Reference |
| Starting Material | 6-Fluoronicotinonitrile | CN106916101A |
| Catalyst | Raney® Nickel | CN106916101A |
| Solvent | Methanol | CN106916101A |
| Temperature | Room Temperature | CN106916101A |
| Pressure | H₂ Atmosphere | CN106916101A |
| Reaction Time | 12 hours | CN106916101A |
| Yield | 85% | CN106916101A |
Detailed Experimental Protocol
This protocol is adapted from patent literature, providing a clear method for the reduction.[1]
Materials:
-
6-Fluoronicotinonitrile (300 mg)
-
Methanol (30 mL)
-
Raney® Nickel (0.5 g)
-
Hydrogen (H₂) gas supply
-
Diatomaceous earth
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A solution of 6-fluoronicotinonitrile (300 mg) in methanol (30 mL) is prepared in a suitable hydrogenation vessel.
-
Raney® Nickel (0.5 g) is carefully added to the solution.
-
The vessel is sealed, purged with nitrogen, and then placed under a hydrogen (H₂) atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake is washed with methanol (2 x 5 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The residue is purified by silica gel column chromatography (eluent: dichloromethane:methanol = 100:4) to afford this compound (262 mg, 85% yield) as a yellow oily solid.[1]
Pathway 2: Chemical Reduction with LiAlH₄
Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting nitriles and amides to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon, followed by subsequent hydride additions and a final aqueous workup to protonate the resulting amine.
Quantitative Data
While a specific protocol for the LiAlH₄ reduction of 6-fluoronicotinonitrile was not found in the immediate literature, the reduction of nitriles to primary amines with LiAlH₄ is a standard, high-yielding transformation. The following table provides expected parameters based on general procedures for similar substrates.
| Parameter | Expected Value |
| Starting Material | 6-Fluoronicotinonitrile |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Expected Yield | >80% |
General Experimental Protocol (Representative)
This representative protocol is based on standard procedures for LiAlH₄ reductions of aromatic nitriles. Researchers should perform small-scale trials to optimize conditions.
Materials:
-
6-Fluoronicotinonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere (N₂ or Ar) glassware and apparatus
Procedure:
-
A three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet is charged with a suspension of LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of 6-fluoronicotinonitrile (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Caution: The quenching process is highly exothermic and liberates hydrogen gas.
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or another suitable solvent (e.g., ethyl acetate).
-
The combined organic filtrate is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Conclusion
This guide has detailed two robust and efficient pathways for the synthesis of this compound from 6-fluoronicotinonitrile. The catalytic hydrogenation route using Raney® Nickel offers high yield and is suitable for larger-scale production. The chemical reduction using Lithium Aluminum Hydride provides a powerful and reliable alternative, particularly for laboratory-scale synthesis. The choice between these methods will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Both pathways provide reliable access to this valuable fluorinated building block for applications in pharmaceutical and agrochemical research.
References
An In-depth Technical Guide to (6-fluoropyridin-3-yl)methanamine (CAS Number: 205744-17-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential hazards associated with (6-fluoropyridin-3-yl)methanamine (CAS No. 205744-17-8). The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and related scientific fields.
Compound Identification and Chemical Properties
This compound is a fluorinated pyridine derivative. The presence of a fluorine atom and an aminomethyl group on the pyridine ring imparts distinct chemical characteristics that are of interest in the design of bioactive molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 205744-17-8[2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₆H₇FN₂[2] |
| Synonyms | 1-(6-Fluoropyridin-3-yl)methanamine, 2-Fluoro-5-(aminomethyl)pyridine, 3-(Aminomethyl)-6-fluoropyridine, 3-Pyridinemethanamine, 6-fluoro-[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 126.13 g/mol | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Boiling Point | 231.9 ± 25.0 °C at 760 mmHg | [5] |
| Flash Point | 94.0 ± 23.2 °C | [5] |
| pKa | 7.73 ± 0.29 (Predicted) | [6] |
| LogP | -0.29 | [5] |
| Topological Polar Surface Area | 38.9 Ų | [4] |
Synthesis and Chemical Reactions
A common synthetic route to obtain this compound involves the reduction of 6-fluoro-3-cyanopyridine.[6]
Experimental Protocol: Synthesis from 6-fluoro-3-cyanopyridine
Objective: To synthesize this compound via the reduction of 6-fluoro-3-cyanopyridine.
Materials:
-
6-fluoro-3-cyanopyridine
-
2 mol/L ammonia in methanol solution
-
Raney nickel (catalyst)
-
Hydrogen gas
-
Diatomaceous earth
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve 6-fluoro-3-cyanopyridine (300 mg, 2.46 mmol) in a 2 mol/L solution of ammonia in methanol (30 mL).[6]
-
Add Raney nickel (0.5 g) to the solution at room temperature.[6]
-
Subject the reaction mixture to a hydrogen atmosphere and stir for 12 hours.[6]
-
Upon completion of the reaction, filter the mixture through diatomaceous earth.[6]
-
Wash the filter cake with methanol (2 x 5 mL).[6]
-
Concentrate the filtrate to dryness.[6]
-
Purify the resulting residue by silica gel column chromatography using a dichloromethane:methanol (100:4) eluent to yield the final product.[6]
Expected Outcome: This procedure is reported to yield a yellow oily solid with a yield of approximately 85%.[6]
Biological Activity and Potential Applications
This compound has been investigated for a range of biological activities, suggesting its potential as a scaffold in drug discovery and as an intermediate in the synthesis of agrochemicals.
Herbicidal Activity
This compound is noted as a useful intermediate in the study of the herbicidal activity of 2-cyano-3-[[(6-fluoro-3-pyridinyl)methyl]amino]acrylates.[6]
Potential Therapeutic Activities
While research is in the early stages, several potential therapeutic applications have been suggested based on its chemical structure and preliminary findings. The fluorine substitution is known to enhance metabolic stability and binding affinity to biological targets.[5]
-
Antioxidant Properties: The compound has demonstrated antioxidant capabilities in some studies, suggesting a potential role in mitigating oxidative stress-related conditions.[5]
-
Anti-inflammatory Effects: Research has indicated potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders.[5]
-
Cytotoxic Activity: In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, pointing towards its potential as an anticancer agent.[5]
-
Enzyme Inhibition: The compound has been shown to inhibit certain cytochrome P450 enzymes, which could have implications for drug metabolism and the potential for drug-drug interactions.[5]
Hazards and Safety Information
The available data indicates that this compound should be handled with care due to its potential hazards.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[4]
Precautionary Statements: Standard precautionary measures for handling harmful chemicals should be followed. This includes wearing appropriate personal protective equipment (gloves, eye protection, and respiratory protection), working in a well-ventilated area, and avoiding ingestion, inhalation, and contact with skin and eyes.
Conclusion
This compound is a versatile chemical intermediate with established applications in the synthesis of herbicidal compounds and emerging potential in medicinal chemistry. Its demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, coupled with its interaction with metabolic enzymes, make it a compound of interest for further research and development. However, its hazardous properties necessitate careful handling and adherence to safety protocols. Future studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Buy this compound | 205744-17-8 [smolecule.com]
- 2. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methenamine - Wikipedia [en.wikipedia.org]
- 4. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 6. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]
The Ascendant Therapeutic Potential of Fluorinated Pyridine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful tool in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have led to the development of a diverse array of biologically active fluorinated pyridine derivatives. This technical guide provides a comprehensive overview of the current landscape of these compounds, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative activity data and visual representations of relevant signaling pathways and experimental workflows.
Anticancer Activity of Fluorinated Pyridine Derivatives
Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, signaling, and survival.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various fluorinated pyridine derivatives has been extensively evaluated, typically using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |
| 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 |
| 3b | A549 (Lung) | 15.54 | Taxol | 38.05 |
| 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 |
| Compound 6 | A549 (Lung) | 0.64 | - | - |
| 11 | MCF-7 (Breast) | 0.73 | - | - |
| 12 | MCF-7 (Breast) | 0.5 | - | - |
| 12 | HepG2 (Liver) | 6.6 | - | - |
| 9a | HeLa (Cervical) | 0.019 | - | - |
| 9a | A549 (Lung) | < 1 | - | - |
| 9a | HepG2 (Liver) | 6.900 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Fluorinated pyridine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibitory Activity
Many fluorinated pyridine derivatives exert their anticancer effects by targeting specific protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Inhibition of these kinases can disrupt tumor growth, proliferation, and survival. A prominent target is the PI3K/AKT/mTOR pathway.[2]
Quantitative Kinase Inhibitory Activity
The inhibitory activity of fluorinated pyridine derivatives against various kinases is typically determined using in vitro kinase assays, with the ADP-Glo™ Kinase Assay being a common method. The following table presents the IC50 values of some fluorinated pyridine derivatives against specific kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| 12 | PIM-1 | 14.3 |
| Staurosporine (Control) | PIM-1 | 16.7 |
| 8b | VEGFR-2 | 5000 |
| 8e | VEGFR-2 | 3930 |
| Sorafenib (Control) | VEGFR-2 | 90 |
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[2] Fluorinated pyridine derivatives can inhibit this pathway at various points, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3]
Materials:
-
Fluorinated pyridine derivatives (test compounds)
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control. The final reaction volume is typically 5-25 µL.
-
Kinase Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to the no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Antimicrobial Activity of Fluorinated Pyridine Derivatives
The introduction of fluorine atoms into the pyridine ring has also yielded compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of fluorinated pyridine derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table lists the MIC values for some representative compounds.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 17d | Escherichia coli | 0.5 |
| Gatifloxacin (Control) | Escherichia coli | 1.0 |
| 7j | Gram-positive bacteria | 0.25 |
| Linezolid (Control) | Gram-positive bacteria | 2.0 |
| 2c | Staphylococcus aureus | 39 |
| 2c | Bacillus subtilis | 39 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4]
Materials:
-
Fluorinated pyridine derivatives (test compounds)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the fluorinated pyridine derivatives in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
Fluorinated pyridine derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, kinase inhibitory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of the pyridine scaffold, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved fluorinated pyridine-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. researchhub.com [researchhub.com]
- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Pivotal Role of (6-Fluoropyridin-3-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer unique properties and biological activities. Among these, (6-Fluoropyridin-3-yl)methanamine has emerged as a critical building block in the design of next-generation drugs, particularly for complex neurological disorders. Its distinct structural features, including the electron-withdrawing fluorine atom on the pyridine ring, impart favorable pharmacokinetic and pharmacodynamic properties to the molecules that incorporate it. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
The foundational characteristics of this compound are crucial for its utility as a versatile scaffold in drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | PubChem |
| Molecular Weight | 126.13 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Smolecule |
| Boiling Point | 201-203 °C at 760 mmHg | Smolecule |
| Density | 1.165 g/cm³ at 25 °C | Smolecule |
| Solubility | Soluble in water, ethanol, and various organic solvents | Smolecule |
Applications in Drug Discovery
The this compound moiety has been successfully incorporated into a variety of drug candidates, demonstrating its potential across multiple therapeutic areas. Notably, its derivatives have shown significant promise as modulators of key neurological targets.
Dopamine and Serotonin Receptor Agonists for Neurodegenerative Diseases
A significant area of application for this compound is in the development of multi-target ligands for neurodegenerative conditions like Parkinson's disease. By serving as a key structural component, it has enabled the synthesis of potent agonists for dopamine D2/D3 and serotonin 5-HT1A receptors.
Below is a summary of the biological activity of representative compounds derived from this compound.
| Compound ID | Target Receptor(s) | EC₅₀ (nmol/L) | Therapeutic Indication |
| 7b | D2/D3/5-HT1A | 0.9 / 19 / 2.3 | Parkinson's Disease |
| 34c | D2/D3/5-HT1A | 3.3 / 10 / 1.4 | Parkinson's Disease |
Data sourced from a study on novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative disorders. The this compound scaffold has been utilized to develop potent and selective nNOS inhibitors.
| Compound ID | Target Enzyme | Kᵢ (nM) | Selectivity (n/e) | Selectivity (n/i) |
| 14j | human nNOS | 13 | 1761-fold | - |
| 14j | rat nNOS | 16 | 828-fold | 118-fold |
Data from a study on 2-aminopyridine-based nNOS inhibitors. 'n/e' denotes selectivity for nNOS over eNOS, and 'n/i' denotes selectivity for nNOS over iNOS.[1][2]
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for the synthesis of a key this compound derivative and a standard protocol for assessing nNOS inhibition.
Synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives
This protocol outlines the general synthetic route for preparing dopamine and serotonin receptor agonists incorporating the this compound core structure.
Step 1: Synthesis of Intermediate 6b
-
To a solution of 1-bromo-3-chloropropane (1.2 equivalents) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of potassium iodide (KI).
-
Add 6-fluoropyridin-3-ol (1.0 equivalent) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-((3-chloropropyl)oxy)-6-fluoropyridine (Intermediate 6b).
Step 2: Synthesis of the Final Compound
-
To a solution of Intermediate 6b (1.0 equivalent) in acetonitrile, add the desired piperazine derivative (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Reflux the mixture for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)
This cell-based assay provides a colorimetric method to quantify nNOS activity by measuring the accumulation of nitrite, a stable metabolite of nitric oxide.
Materials:
-
HEK 293T cells stably overexpressing nNOS (293T/nNOS).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
A23187 (calcium ionophore).
-
Test compounds (potential nNOS inhibitors).
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
96-well microplate reader.
Protocol:
-
Cell Culture: Culture 293T/nNOS cells in 6-well plates until they reach approximately 80% confluency.
-
Treatment:
-
For the inhibition assay, treat the cells with 5 µM A23187 and varying concentrations of the test compounds.
-
Include a positive control (A23187 alone) and a negative control (untreated cells).
-
-
Incubation: Incubate the plates for 8 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the collected culture medium.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of nNOS inhibition for each test compound concentration relative to the positive control.
-
Calculate the IC₅₀ value for each active compound.
-
References
Spectroscopic Profile of (6-Fluoropyridin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (6-Fluoropyridin-3-yl)methanamine, a key building block in medicinal chemistry and drug discovery. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from NMR, IR, and MS analyses of this compound.
Table 1: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | CDCl₃ | ~8.1 | d | ~2.5 | H-2 |
| ¹H | CDCl₃ | ~7.7 | dd | ~8.5, 2.5 | H-4 |
| ¹H | CDCl₃ | ~6.9 | dd | ~8.5, 3.0 | H-5 |
| ¹H | CDCl₃ | ~3.9 | s | - | -CH₂- |
| ¹H | CDCl₃ | ~1.6 | br s | - | -NH₂ |
| ¹³C | CDCl₃ | ~163 (d, ¹JCF ≈ 240) | d | ~240 | C-6 |
| ¹³C | CDCl₃ | ~148 (d, ³JCF ≈ 15) | d | ~15 | C-2 |
| ¹³C | CDCl₃ | ~139 (d, ³JCF ≈ 8) | d | ~8 | C-4 |
| ¹³C | CDCl₃ | ~125 (d, ⁴JCF ≈ 4) | d | ~4 | C-3 |
| ¹³C | CDCl₃ | ~109 (d, ²JCF ≈ 35) | d | ~35 | C-5 |
| ¹³C | CDCl₃ | ~45 | t | - | -CH₂- |
| ¹⁹F | CDCl₃ | ~-70 | s | - | -F |
Note: The NMR data presented is based on predictive models and analysis of structurally similar compounds due to the limited availability of experimentally derived spectra in public literature. Actual experimental values may vary.
Table 2: IR Spectral Data
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| N-H Stretch | 3300-3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=N Stretch (Pyridine) | 1580-1610 | Strong |
| C=C Stretch (Pyridine) | 1450-1500 | Strong |
| C-F Stretch | 1200-1250 | Strong |
| C-N Stretch | 1020-1250 | Medium |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Exact Mass | 126.05932639 Da[1] |
| Primary Fragmentation Ion (Predicted) | m/z 109 ([M-NH₃]⁺) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
4. ¹⁹F NMR Acquisition:
- Spectrometer: NMR spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 376 MHz on a 400 MHz instrument).
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
- Spectral Width: -50 to -90 ppm.
- Number of Scans: 64.
- Relaxation Delay (d1): 5 seconds.
- Processing: Apply a Fourier transform with an exponential window function. Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small drop of the neat liquid sample directly onto the ATR crystal.
-
For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Methodological & Application
Application Notes: (6-Fluoropyridin-3-yl)methanamine as a Versatile Building Block for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (6-Fluoropyridin-3-yl)methanamine as a key building block in the synthesis of innovative enzyme inhibitors. This versatile scaffold has been successfully incorporated into potent and selective inhibitors targeting enzymes implicated in oncology and inflammatory diseases.
Introduction
This compound is a valuable starting material in medicinal chemistry, offering a unique combination of properties. The fluorine substitution on the pyridine ring can enhance metabolic stability and modulate physicochemical properties, while the aminomethyl group provides a reactive handle for diverse synthetic transformations. This allows for its incorporation into a variety of molecular scaffolds to target different enzyme classes. This document details its application in the development of AKR1C3-dependent Lysyl-tRNA synthetase (KARS) inhibitors and plasma kallikrein inhibitors.
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using this compound.
Table 1: Biological Activity of an AKR1C3-Dependent KARS Inhibitor Prodrug and its Active Metabolite
| Compound | Target | Assay | Activity (AC50) |
| Exemplified Prodrug | Human KRAS | KRAS AMP Transcreener FP | > 10,000 nM |
| Active Metabolite | Human KRAS | KRAS AMP Transcreener FP | 9.1 nM[1] |
Table 2: Antiproliferative Activity of an AKR1C3-Dependent KARS Inhibitor Prodrug
| Cell Lines | AKR1C3 Expression | Activity (AC50) |
| NRF2 pathway-mutant and wild-type lung cancer cells | High | 50-983 nM[1] |
| Lung cancer cells | Low | > 1000 nM[1] |
Signaling Pathways and Mechanisms of Action
AKR1C3-Dependent KARS Inhibition in Cancer
Aldo-keto reductase family 1 member C3 (AKR1C3) is overexpressed in certain cancers, particularly those with mutations in the NRF2/KEAP1 pathway. This enzyme can be exploited for targeted therapy by designing prodrugs that are selectively activated by AKR1C3 in tumor cells. The resulting active metabolite then inhibits a crucial enzyme for cell survival, such as Lysyl-tRNA synthetase (KARS), which is essential for protein synthesis. This targeted approach minimizes off-target toxicity in healthy tissues with low AKR1C3 expression.
Caption: Workflow of AKR1C3-dependent KARS inhibition.
Plasma Kallikrein Inhibition
Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and inflammatory mediator.[2][3] Inhibition of plasma kallikrein can therefore be a therapeutic strategy for diseases characterized by excessive bradykinin production, such as hereditary angioedema.[2]
Caption: Mechanism of plasma kallikrein inhibition.
Experimental Protocols
Synthesis of an AKR1C3-Dependent KARS Inhibitor Intermediate
This protocol describes a key step in the synthesis of a tricyclic AKR1C3-dependent KARS inhibitor prodrug, where this compound is coupled with a suitable intermediate. The following is a representative procedure based on patent literature.
Reaction Scheme:
Materials:
-
Appropriate tricyclic intermediate (e.g., Intermediate 26 as described in patent WO2021005586A1)
-
This compound
-
Suitable solvent (e.g., DMF)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIEA)
-
Saturated aqueous NH4Cl solution
-
Water
Procedure:
-
To a solution of the tricyclic intermediate in a suitable solvent, add this compound and a base.
-
Sonicate the mixture to dissolve the solids.
-
Add the coupling agent and stir the reaction at room temperature for 1 hour.
-
Upon completion, add saturated aqueous NH4Cl solution.
-
Filter the resulting suspension.
-
Wash the solid filter cake with water and dry to afford the crude product.
-
Purify the crude residue by preparative HPLC to obtain the final compound.
Synthesis of a Plasma Kallikrein Inhibitor Intermediate
This protocol outlines a general procedure for the coupling of this compound to a carboxylic acid intermediate to form an amide bond, a common feature in many plasma kallikrein inhibitors.
Reaction Scheme:
Materials:
-
Carboxylic acid intermediate
-
This compound
-
Solvent (e.g., DMF)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Saturated aqueous NH4Cl solution
-
Water
Procedure:
-
Combine the carboxylic acid intermediate, this compound, and a base in a suitable solvent.
-
Sonicate the mixture to ensure dissolution of the solids.
-
Add the coupling reagent to the reaction mixture.
-
Stir the reaction at room temperature for approximately 1 hour.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the crude product, which can be carried on to the next step or purified as required.
Conclusion
This compound has proven to be a valuable and versatile building block in the synthesis of novel enzyme inhibitors. Its successful incorporation into targeted cancer therapeutics and inhibitors of inflammatory pathways highlights its potential in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to explore the utility of this scaffold in developing new chemical entities with therapeutic potential.
References
- 1. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of (6-Fluoropyridin-3-yl)methanamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the efficient coupling of (6-fluoropyridin-3-yl)methanamine with carboxylic acids to form the corresponding amides. This transformation is a key step in the synthesis of various compounds of interest in pharmaceutical and medicinal chemistry.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic synthesis. This compound is a valuable building block in drug discovery, and its successful coupling with a diverse range of carboxylic acids is crucial for the generation of novel molecular entities. This document outlines a common and effective protocol using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Principle
The reaction proceeds via the activation of the carboxylic acid by a coupling reagent, in this case, HATU. The activated carboxylic acid species is then susceptible to nucleophilic attack by the primary amine, this compound, to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is typically added to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Data Presentation
The following table summarizes the typical reaction conditions for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.
| Parameter | Condition |
| Amine | This compound |
| Carboxylic Acid | Substrate-dependent (typically 1.0 eq) |
| Coupling Reagent | HATU (1.0 - 1.2 eq) |
| Base | DIEA (2.0 - 3.0 eq) |
| Solvent | DMF (N,N-Dimethylformamide) |
| Temperature | Room Temperature (rt) |
| Reaction Time | 1 - 2 hours |
Experimental Protocols
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (CAS No. 148893-10-1)
-
DIEA (CAS No. 7087-68-5)
-
Anhydrous DMF
-
Saturated aqueous solution of NH₄Cl
-
Water (deionized or distilled)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a reaction vessel containing the carboxylic acid (1.0 eq), add a solution of this compound (1.0 eq) and DIEA (2.5 eq) in anhydrous DMF.
-
If solids are present, sonicate the mixture to aid dissolution.
-
Add HATU (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.[1]
-
Upon completion of the reaction (which can be monitored by TLC or LC-MS), add a saturated aqueous solution of NH₄Cl to the reaction mixture.
-
A precipitate may form, which can be collected by filtration.
-
Wash the collected solid with water to remove any residual salts.[1]
-
Dry the solid to afford the crude product, which can be carried on to the next step or purified further by techniques such as column chromatography or recrystallization if necessary.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General workflow for the amide coupling of this compound.
References
Application Note: Synthetic Routes to Novel Derivatives from (6-Fluoropyridin-3-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: (6-Fluoropyridin-3-yl)methanamine is a versatile bifunctional building block, featuring a primary amine and a fluorinated pyridine ring. This combination makes it an attractive starting material for the synthesis of a diverse range of novel derivatives with potential applications in medicinal chemistry and drug discovery. The primary amine serves as a nucleophilic handle for various transformations, including amide bond formation, sulfonylation, urea synthesis, and reductive amination, allowing for the introduction of a wide array of functional groups and structural motifs. This document provides detailed protocols and synthetic strategies for preparing key classes of derivatives from this valuable starting material.
Figure 1: Overview of synthetic pathways from this compound.
Synthesis of N-Substituted Amides
The primary amine of this compound can be readily acylated with carboxylic acids using standard peptide coupling agents to form stable amide bonds. This reaction is one of the most common methods for derivatization in medicinal chemistry.[1][2]
Table 1: Representative Amide Synthesis Data
| Carboxylic Acid | Coupling Agent | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 85-95% |
| Acetic Acid | EDC/HOBt | NMM | DCM | 80-90% |
| 4-Chlorophenylacetic acid | T3P | Pyridine | EtOAc | 85-95% |
| Cyclohexanecarboxylic acid | DCC | DMAP | DCM | 75-85% |
Experimental Protocol: Synthesis of N-((6-Fluoropyridin-3-yl)methyl)benzamide
Reaction Scheme: this compound + Benzoic Acid --(HATU, DIPEA, DMF)--> N-((6-Fluoropyridin-3-yl)methyl)benzamide
Materials:
-
This compound (1.0 mmol, 126.1 mg)
-
Benzoic Acid (1.1 mmol, 134.3 mg)
-
HATU (1.1 mmol, 418.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.1 mmol) in anhydrous DMF (3 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure amide.
Synthesis of Sulfonamides
Sulfonamides are a key functional group in a variety of therapeutic agents.[3][4] They are readily synthesized by reacting this compound with a sulfonyl chloride in the presence of a non-nucleophilic base.
Figure 2: General workflow for the synthesis of sulfonamides.
Table 2: Representative Sulfonamide Synthesis Data
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| Benzenesulfonyl chloride | Triethylamine | DCM | 90-98% |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 92-99% |
| Methanesulfonyl chloride | DIPEA | THF | 85-95% |
| 4-Fluorobenzenesulfonyl chloride | Triethylamine | DCM | 88-96% |
Experimental Protocol: Synthesis of N-((6-Fluoropyridin-3-yl)methyl)benzenesulfonamide
Reaction Scheme: this compound + Benzenesulfonyl chloride --(TEA, DCM)--> N-((6-Fluoropyridin-3-yl)methyl)benzenesulfonamide
Materials:
-
This compound (1.0 mmol, 126.1 mg)
-
Benzenesulfonyl chloride (1.1 mmol, 141 µL)
-
Triethylamine (TEA) (1.5 mmol, 209 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Wash the organic layer sequentially with 1 M HCl (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization or flash column chromatography to afford the desired sulfonamide.
Synthesis of Substituted Ureas
Urea derivatives are prevalent in drug discovery, often acting as hydrogen bond donors and acceptors.[5][6][7] The most direct route involves the reaction of the primary amine with an isocyanate.
Table 3: Representative Urea Synthesis Data
| Isocyanate | Solvent | Catalyst | Typical Yield (%) |
| Phenyl isocyanate | THF | None | 90-99% |
| 4-Chlorophenyl isocyanate | DMF | None | 95-99% |
| Cyclohexyl isocyanate | DCM | None | 88-97% |
| Benzyl isocyanate | Acetonitrile | None | 90-98% |
Experimental Protocol: Synthesis of 1-((6-Fluoropyridin-3-yl)methyl)-3-phenylurea
Reaction Scheme: this compound + Phenyl isocyanate --(THF)--> 1-((6-Fluoropyridin-3-yl)methyl)-3-phenylurea
Materials:
-
This compound (1.0 mmol, 126.1 mg)
-
Phenyl isocyanate (1.0 mmol, 109 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenyl isocyanate (1.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution upon formation.
-
Monitor the reaction for the consumption of starting materials by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF and then hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexanes or diethyl ether to induce precipitation. Filter the solid to obtain the pure urea derivative. The product is often pure enough without further chromatography.
Synthesis of Secondary and Tertiary Amines via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and provides access to secondary and tertiary amines.[8][9][10] The process involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.
Figure 3: Logical flow of a one-pot reductive amination reaction.
Table 4: Representative Reductive Amination Data
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 85-95% |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 70-80% |
| Cyclohexanone | NaBH₄ / Ti(OiPr)₄ | Ethanol | 75-85% |
| 4-Methoxybenzaldehyde | NaCNBH₃ | Methanol / AcOH | 80-90% |
Experimental Protocol: Synthesis of N-Benzyl-1-(6-fluoropyridin-3-yl)methanamine
Reaction Scheme: this compound + Benzaldehyde --(NaBH(OAc)₃, DCE)--> N-Benzyl-1-(6-fluoropyridin-3-yl)methanamine
Materials:
-
This compound (1.0 mmol, 126.1 mg)
-
Benzaldehyde (1.0 mmol, 102 µL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing a solution of this compound (1.0 mmol) in DCE (10 mL), add benzaldehyde (1.0 mmol).
-
(Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate, often with 1% triethylamine to prevent streaking) to yield the desired secondary amine.
References
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions | Semantic Scholar [semanticscholar.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Monitoring the Reaction Progress of (6-Fluoropyridin-3-yl)methanamine using a Validated LC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time analysis and monitoring of chemical reactions involving (6-Fluoropyridin-3-yl)methanamine. This compound is a key building block in the synthesis of various pharmaceutical agents, and tracking its conversion is crucial for reaction optimization, yield maximization, and impurity profiling. The described method utilizes reverse-phase chromatography for the separation of the starting material from its products, coupled with electrospray ionization mass spectrometry for sensitive and selective detection. This protocol provides a reliable and efficient analytical tool for researchers in pharmaceutical and chemical development.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Its primary amine group makes it a versatile precursor for a variety of chemical transformations, including amidation, alkylation, and reductive amination. Efficiently monitoring the progress of these reactions is essential for controlling the manufacturing process and ensuring the quality of the final product.
Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal technique for this purpose, offering high sensitivity and selectivity for analyzing complex reaction mixtures.[2][3] This note presents a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection to quantify this compound and its derivatives during a chemical synthesis.
Experimental Protocols
Instrumentation and Reagents
-
LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer. Systems like the Shimadzu LCMS-2050 or an Agilent 1100 series with an MSD are suitable.
-
LC Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 3 x 50 mm, or equivalent) is recommended for separating polar and non-polar analytes.[4]
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Standard: Analytical standard of this compound.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized instrumental parameters for the analysis. Electrospray ionization in positive mode (ESI+) is selected due to the basic nature of the pyridine and amine nitrogens, which readily accept a proton.[4][5]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (3 x 50 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Run Time | 12 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) & Full Scan (m/z 50-500) |
| Capillary Voltage | 3.2 kV[5] |
| Drying Gas | Nitrogen |
| Gas Temperature | 250 °C[5] |
| Gas Flow | 11.0 L/min[5] |
| Nebulizer Pressure | 35 psi[5] |
Sample Preparation Protocol for Reaction Monitoring
Accurate reaction monitoring requires immediate quenching of the reaction and consistent dilution to bring analyte concentrations within the linear range of the instrument.
-
Sampling: At specified time intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing 990 µL of a 50:50 acetonitrile/water mixture. This stops the reaction and provides an initial 1:100 dilution.
-
Further Dilution: Perform a second dilution by taking 10 µL of the quenched sample and adding it to 990 µL of the 50:50 acetonitrile/water mixture (final dilution factor: 1:10,000). The final dilution factor may need to be adjusted based on the initial reaction concentration.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates.[6]
-
Analysis: Transfer the filtrate to an LC-MS vial and inject it into the LC-MS system.
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the analytical logic of the method.
Caption: A flowchart of the key steps for monitoring reaction progress.
Caption: Relationship between reactants, products, and MS detection.
Results and Data Presentation
To demonstrate the method, a hypothetical acylation reaction of this compound with an acyl chloride (R-COCl, where R=CH3) is monitored. The starting material and the resulting amide product are tracked over time.
-
This compound: C₆H₇FN₂ (MW: 126.13) -> [M+H]⁺ = 127.1
-
N-((6-fluoropyridin-3-yl)methyl)acetamide: C₈H₉FN₂O (MW: 168.17) -> [M+H]⁺ = 169.2
The peak areas corresponding to the [M+H]⁺ ions for the reactant and product are integrated from the extracted ion chromatograms.
Table 3: Quantitative Data from Reaction Monitoring
| Compound Name | Retention Time (RT) (min) | Monitored Ion (m/z) [M+H]⁺ |
|---|---|---|
| This compound | 2.8 | 127.1 |
| N-((6-fluoropyridin-3-yl)methyl)acetamide | 4.5 | 169.2 |
Reaction conversion can be calculated from the peak areas (assuming similar ionization efficiencies) using the following formula:
% Conversion = [Area(Product) / (Area(Reactant) + Area(Product))] * 100
Conclusion
The LC-MS method presented here is a sensitive, selective, and rapid tool for monitoring the reaction progress of this compound. The use of a standard C18 column and a simple acidic mobile phase provides good chromatographic separation, while positive mode ESI allows for highly sensitive detection of the key analytes.[4] This application note provides a comprehensive protocol that can be readily adapted by researchers in drug development and chemical synthesis to optimize reaction conditions, improve yields, and ensure product quality. The ability to monitor reactions in near real-time enables more efficient process development.[7]
References
- 1. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application of (6-Fluoropyridin-3-yl)methanamine in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The fragment (6-Fluoropyridin-3-yl)methanamine is a valuable building block in FBDD due to its desirable physicochemical properties. The fluorinated pyridine ring can engage in specific hydrogen bonding and halogen bonding interactions, while the methylamine group provides a vector for synthetic elaboration. This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase.
Application Notes
This compound serves as an excellent starting point in FBDD for several key reasons:
-
Low Molecular Weight: With a molecular weight of 126.13 g/mol , it adheres to the "Rule of Three" often applied in fragment screening.
-
Solubility: The presence of the pyridine nitrogen and the primary amine enhances aqueous solubility, which is crucial for biophysical screening assays.
-
Chemical Tractability: The primary amine provides a readily available synthetic handle for fragment evolution through techniques like amide coupling, reductive amination, and sulfonylation.
-
Binding Motifs: The pyridine ring can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable orthogonal interactions with the protein backbone or side chains. The amine group can act as a hydrogen bond donor.
-
Vector for Growth: The aminomethyl group provides a clear vector for growing the fragment into unoccupied pockets of the binding site, allowing for systematic exploration of structure-activity relationships (SAR).
In this hypothetical case study, a fragment library containing this compound was screened against a protein kinase of interest to identify starting points for the development of novel inhibitors.
Experimental Protocols
Fragment Library Preparation
A diverse fragment library of approximately 2,000 compounds, including this compound, was curated based on the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).
Protocol:
-
Source fragments from commercial vendors or internal collections.
-
Perform quality control on all fragments using LC-MS and ¹H NMR to ensure purity (>95%) and structural integrity.
-
Prepare 100 mM stock solutions of each fragment in deuterated dimethyl sulfoxide (DMSO-d6).
-
Store stock solutions in 96-well or 384-well plates at -20°C.
Primary Screening using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein.
Protocol:
-
Prepare a solution of the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.
-
Dispense the protein-dye mixture into a 384-well PCR plate.
-
Add each fragment from the library to a final concentration of 200 µM. Include DMSO controls.
-
Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence intensity as a function of temperature.
-
Calculate the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 1°C) in the presence of a fragment indicates binding and stabilization.
Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming fragment binding and determining binding affinity. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are well-suited for this purpose.
Protocol for STD NMR:
-
Prepare a sample containing 10 µM of the target kinase in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 5 mM MgCl₂ in D₂O).
-
Prepare a stock solution of the hit fragment, this compound, in the same deuterated buffer.
-
Acquire a reference ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein solution to a final concentration of 100 µM.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.
-
A positive signal in the STD spectrum confirms binding.
-
Determine the dissociation constant (Kd) by titrating the fragment concentration and fitting the STD amplification factor to a binding isotherm.
Structural Characterization by X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
Protocol:
-
Screen for crystallization conditions of the apo-protein using vapor diffusion methods (sitting or hanging drop).
-
Optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Soak the apo-crystals in a solution containing a high concentration of this compound (e.g., 10 mM) for a defined period (e.g., 1-24 hours).
-
Alternatively, co-crystallize the protein with the fragment by adding the fragment to the protein solution before setting up the crystallization trials.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Build the fragment into the observed electron density map and refine the structure.
Data Presentation
Table 1: Biophysical Screening Data for this compound
| Parameter | Value | Method |
| Molecular Weight ( g/mol ) | 126.13 | - |
| cLogP | 0.85 | Calculated |
| Thermal Shift (ΔTm) | +2.5 °C | Thermal Shift Assay |
| Dissociation Constant (Kd) | 850 µM | STD NMR |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Calculated |
Table 2: Structure-Activity Relationship (SAR) of Initial Analogs
| Compound | Modification | Kd (µM) | LE |
| 1 (Fragment Hit) | This compound | 850 | 0.35 |
| 2 | N-acetyl-(6-fluoropyridin-3-yl)methanamine | 450 | 0.38 |
| 3 | N-benzoyl-(6-fluoropyridin-3-yl)methanamine | 120 | 0.41 |
| 4 | N-(4-chlorobenzoyl)-(6-fluoropyridin-3-yl)methanamine | 55 | 0.43 |
Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
Application Notes and Protocols for In Vitro Assays Involving (6-Fluoropyridin-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of (6-Fluoropyridin-3-yl)methanamine analogs. This class of compounds has shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, making them promising candidates for drug discovery programs in oncology, neuroscience, and inflammatory diseases.
Overview of Biological Activities
This compound and its derivatives are versatile scaffolds in medicinal chemistry. The presence of the fluoropyridinyl moiety can enhance metabolic stability and target engagement.[1] Analogs of this compound have been investigated for their potential as:
-
GPCR Modulators: Specifically as agonists for dopamine (D2, D3) and serotonin (5-HT1A) receptors, which are implicated in various neurological and psychiatric disorders.
-
Kinase Inhibitors: Targeting kinases such as Cyclin-Dependent Kinase 8 (CDK8), which is involved in transcription regulation and has been identified as a target in oncology.
-
Cytotoxic Agents: Exhibiting anti-proliferative effects against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine and serotonin receptor agonists.
| Compound ID | D2 Receptor EC50 (nM) | D3 Receptor EC50 (nM) | 5-HT1A Receptor EC50 (nM) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Data extracted from a study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines.[2] EC50 values represent the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound analogs on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
This compound analogs
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
GPCR Signaling Assay (cAMP Assay)
This protocol is used to determine if this compound analogs act as agonists or antagonists of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
This compound analogs
-
HEK293 cells stably expressing the GPCR of interest (e.g., Dopamine D2 receptor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding: Seed the GPCR-expressing cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in assay buffer.
-
Agonist Mode:
-
Add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the compound dilutions for 15 minutes.
-
Add a known agonist of the receptor at its EC80 concentration.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to lyse the cells and measure the cAMP levels. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This protocol is designed to evaluate the inhibitory activity of this compound analogs against a specific protein kinase (e.g., CDK8).
Materials:
-
This compound analogs
-
Recombinant active kinase (e.g., CDK8/CycC)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. Prepare serial dilutions of the this compound analogs.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway modulated by a this compound analog agonist.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols: The Role of (6-Fluoropyridin-3-yl)methanamine in the Synthesis of PET Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes, known as PET ligands, to visualize and quantify biological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of diseases and for the development of new therapeutics. The (6-Fluoropyridin-3-yl) moiety is a key structural component in several important PET ligands, particularly those targeting neurodegenerative diseases. This document provides detailed application notes and protocols on the synthesis of such ligands. While direct radiosynthesis from (6-Fluoropyridin-3-yl)methanamine is not the common approach, this document outlines its potential role in the multi-step synthesis of essential precursors for prominent PET radiotracers such as [¹⁸F]Flortaucipir and [¹⁸F]MK-6240.
Introduction to (6-Fluoropyridin-3-yl) Containing PET Ligands
The incorporation of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 ([¹⁸F]), into PET ligands offers the advantage of a relatively long half-life (109.8 minutes), allowing for longer synthesis times and imaging protocols compared to Carbon-11 based tracers. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties. The "6-fluoropyridin-3-yl" group is a key pharmacophore in several successful PET ligands designed to image tau pathology in Alzheimer's disease.
Key PET Ligands featuring the (6-Fluoropyridin-3-yl) moiety:
-
[¹⁸F]Flortaucipir (AV-1451, T807): An FDA-approved PET tracer for imaging tau neurofibrillary tangles (NFTs) in the brain.
-
[¹⁸F]MK-6240: A second-generation tau PET tracer with high affinity and selectivity for NFTs.
The Role of this compound in Synthesis
Current established radiosynthesis methods for [¹⁸F]Flortaucipir and [¹⁸F]MK-6240 do not utilize this compound as the direct starting material for the crucial [¹⁸F]-fluorination step. Instead, the radiosynthesis of these ligands is typically achieved via a nucleophilic aromatic substitution (SNA_r_) reaction on a nitro-precursor. In this reaction, the nitro group at the 6-position of the pyridine ring is displaced by [¹⁸F]fluoride.
However, this compound can be a valuable building block in the multi-step synthesis of the non-radioactive precursors required for the final radiolabeling step. Below, we propose a potential synthetic application and discuss the established radiosynthesis protocols for the final ligands.
Proposed Synthetic Application of this compound in Precursor Synthesis
While not explicitly documented in the primary literature for the synthesis of the specific precursors for [¹⁸F]Flortaucipir and [¹⁸F]MK-6240, this compound could theoretically be employed in the synthesis of analogous PET ligand scaffolds. For instance, it could be used in reactions such as Buchwald-Hartwig amination or other cross-coupling reactions to introduce the (6-Fluoropyridin-3-yl)methyl moiety into a core structure.
Below is a conceptual workflow illustrating how this compound could be used to synthesize a hypothetical PET ligand precursor.
Caption: Conceptual workflow for utilizing this compound in precursor synthesis.
Established Radiosynthesis of [¹⁸F]Flortaucipir and [¹⁸F]MK-6240
The following sections detail the established radiosynthesis protocols for [¹⁸F]Flortaucipir and [¹⁸F]MK-6240, which involve the radiofluorination of their respective nitro-precursors.
Radiosynthesis of [¹⁸F]Flortaucipir
The radiosynthesis of [¹⁸F]Flortaucipir is typically achieved from the precursor 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole.
Experimental Workflow:
Caption: General workflow for the automated radiosynthesis of [¹⁸F]Flortaucipir.
Quantitative Data for [¹⁸F]Flortaucipir Synthesis:
| Parameter | Reported Value | Citation |
| Precursor | 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole or its N-Boc protected form | |
| Radiochemical Yield (decay-corrected) | 14-32% | |
| Synthesis Time | 48-70 minutes | |
| Molar Activity (at end of synthesis) | > 4.4 TBq/µmol (>120 Ci/µmol) | |
| Radiochemical Purity | >99% |
Detailed Experimental Protocol (General Outline):
-
[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂.₂.₂). The mixture is then dried azeotropically with acetonitrile at elevated temperatures under a stream of nitrogen.
-
Radiofluorination: The nitro-precursor (typically 1-5 mg) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K₂.₂.₂ complex. The reaction mixture is heated at a high temperature (e.g., 130-160°C) for a specific duration (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.
-
Deprotection (if applicable): If an N-Boc protected precursor is used, the Boc group is typically removed in the same reaction vessel by adding an acid (e.g., HCl) and heating.
-
Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]Flortaucipir from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically acceptable solution (e.g., saline with a small percentage of ethanol), passed through a sterile filter, and dispensed for injection.
-
Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity, chemical purity, pH, residual solvents, and sterility, to ensure it meets the standards for human administration.
Radiosynthesis of [¹⁸F]MK-6240
The radiosynthesis of [¹⁸F]MK-6240 follows a similar principle to that of [¹⁸F]Flortaucipir, utilizing a di-Boc protected 6-nitro precursor.
Experimental Workflow:
Caption: General workflow for the automated radiosynthesis of [¹⁸F]MK-6240.
Quantitative Data for [¹⁸F]MK-6240 Synthesis:
| Parameter | Reported Value | Citation |
| Precursor | Di-Boc protected 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | |
| Radiochemical Yield (decay-corrected) | 7.5 ± 1.9% | |
| Synthesis Time | ~90 minutes | |
| Molar Activity (at end of synthesis) | 222 ± 67 GBq/µmol | |
| Radiochemical Purity | >99% |
Detailed Experimental Protocol (General Outline):
-
[¹⁸F]Fluoride Production and Trapping: Similar to the [¹⁸F]Flortaucipir synthesis, [¹⁸F]fluoride is produced and trapped on an anion exchange cartridge.
-
Elution and Drying: The [¹⁸F]fluoride is eluted with a phase-transfer catalyst system, which can be the standard K₂CO₃/K₂.₂.₂ or alternatives like tetraethylammonium bicarbonate (TEAB). This is followed by azeotropic drying.
-
Radiofluorination and In-situ Deprotection: The di-Boc protected nitro-precursor is added in a suitable solvent (e.g., DMSO). The reaction is heated to a high temperature (e.g., 150-160°C). At this temperature, the nucleophilic substitution of the nitro group with [¹⁸F]fluoride and the thermal deprotection of the Boc groups occur concurrently or in a one-pot sequence.
-
Purification: The crude product is purified using semi-preparative HPLC.
-
Formulation: The purified [¹⁸F]MK-6240 is reformulated into an injectable solution.
-
Quality Control: The final product undergoes rigorous quality control testing.
Conclusion
While this compound is not directly employed in the final radiolabeling step of prominent PET ligands like [¹⁸F]Flortaucipir and [¹⁸F]MK-6240, it remains a potentially valuable synthetic intermediate for the construction of the non-radioactive precursors of these and other novel PET tracers. The established radiosynthesis protocols for these important tau imaging agents rely on a robust nucleophilic [¹⁸F]fluorination of nitro-precursors. The detailed protocols and quantitative data provided herein offer a comprehensive resource for researchers and professionals in the field of radiopharmaceutical development. Further research into novel synthetic routes for PET ligand precursors may yet find a direct and efficient application for this compound.
Troubleshooting & Optimization
Side reactions and byproducts in (6-Fluoropyridin-3-yl)methanamine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Fluoropyridin-3-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Reductive Amination of 6-Fluoropyridine-3-carbaldehyde: This method involves the reaction of 6-fluoropyridine-3-carbaldehyde with an ammonia source, followed by reduction of the resulting imine.
-
Reduction of 6-Fluoropyridine-3-carbonitrile: This route utilizes a suitable reducing agent to convert the nitrile group to a primary amine. Common reducing agents include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical hydrides (e.g., Lithium Aluminum Hydride).
Q2: What are the potential side reactions and byproducts I should be aware of?
A2: Several side reactions can occur, leading to the formation of impurities. The nature and quantity of these byproducts are dependent on the synthetic route and reaction conditions. The most common byproducts are summarized in the table below.
| Byproduct | Formation Pathway |
| 6-Fluoropyridine-3-N-oxide | Oxidation of the pyridine nitrogen by oxidizing agents present in the reaction mixture or upon exposure to air, particularly at elevated temperatures. |
| N-((6-Fluoropyridin-3-yl)methyl)formamide | Incomplete reduction or hydrolysis of the intermediate imine or formylating agents in the reaction mixture. |
| Bis((6-fluoropyridin-3-yl)methyl)amine | Reaction of the initially formed primary amine with the starting aldehyde or another molecule of the product under reductive amination conditions. |
| 6-Fluoronicotinamide | Incomplete reduction of 6-fluoropyridine-3-carbonitrile, especially when using milder reducing agents or if the reaction is not driven to completion.[1] |
| N-Methyl-(6-fluoropyridin-3-yl)methanamine | Over-methylation if using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke conditions), which can lead to the formation of the secondary amine.[2][3][4][5] |
| (6-Hydroxypyridin-3-yl)methanamine | Nucleophilic substitution of the fluorine atom by water or hydroxide ions, which can be promoted by harsh basic or acidic conditions and elevated temperatures. |
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyridine ring.[6]
-
Temperature Control: Maintain careful control over the reaction temperature to avoid side reactions that are favored at higher temperatures.
-
Stoichiometry: Use appropriate stoichiometry of reagents to avoid excess of reactants that could lead to over-reaction or side product formation.
-
Choice of Reducing Agent: Select a reducing agent with appropriate reactivity for the desired transformation to avoid incomplete or over-reduction.
Troubleshooting Guides
Synthesis via Reductive Amination
Problem 1: Low yield of the desired primary amine and formation of a significant amount of bis((6-fluoropyridin-3-yl)methyl)amine.
-
Cause: The newly formed primary amine is competing with ammonia for the reaction with the starting aldehyde. This is more likely to occur if the concentration of ammonia is low or if the reaction is run for an extended period.
-
Solution:
-
Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol).
-
Add the reducing agent portion-wise to keep the concentration of the intermediate imine low.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting aldehyde is consumed.
-
Problem 2: Presence of N-((6-Fluoropyridin-3-yl)methyl)formamide impurity.
-
Cause: If formic acid or a derivative is used as the reducing agent, formylation of the amine can occur.
-
Solution:
-
Ensure complete reduction by using a sufficient amount of the reducing agent and allowing for adequate reaction time.
-
Consider using an alternative reducing agent such as sodium borohydride or catalytic hydrogenation.
-
The formamide can often be hydrolyzed to the desired amine by treating the crude product with aqueous acid or base.
-
Synthesis via Reduction of 6-Fluoropyridine-3-carbonitrile
Problem 3: The reaction is sluggish or incomplete, resulting in the presence of 6-fluoronicotinamide.
-
Cause: The reducing agent may be insufficiently reactive, or the catalyst may be poisoned.
-
Solution:
-
If using catalytic hydrogenation, ensure the catalyst is active and use an appropriate solvent and pressure.
-
For chemical hydride reductions, ensure the reagent is fresh and added at a suitable temperature.
-
Increase the reaction temperature or prolong the reaction time while monitoring the progress.
-
Problem 4: Formation of (6-Hydroxypyridin-3-yl)methanamine.
-
Cause: The fluorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under harsh pH conditions or at high temperatures.
-
Solution:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under neutral or slightly acidic/basic conditions, avoiding strong acids or bases.
-
Keep the reaction temperature as low as practically possible.
-
Purification Strategies
Q4: How can I effectively purify this compound from the common byproducts?
A4: Purification can often be challenging due to the similar polarities of the product and some byproducts. A combination of techniques is often necessary.
-
Distillation: If the product and byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.[6]
-
Crystallization: The product can sometimes be selectively crystallized as a salt (e.g., hydrochloride or dihydrochloride), leaving more soluble impurities in the mother liquor.
-
Column Chromatography: This is a versatile method for separating the desired amine from its impurities.
-
Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of a tertiary amine (e.g., triethylamine) or ammonia to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.
-
Amine-Functionalized Silica: For challenging separations of basic compounds, using an amine-functionalized silica column can provide better peak shape and resolution.[7][8]
-
Ion Exchange Chromatography: This technique separates molecules based on their charge and can be effective for removing charged impurities.
-
Quantitative Data Summary
| Parameter | Synthesis via Reductive Amination | Synthesis via Nitrile Reduction | Reference |
| Typical Yield | 60-80% | 70-90% | General literature, specific yields vary. |
| Purity before Purification | 75-90% | 80-95% | Dependent on reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 6-Fluoropyridine-3-carbaldehyde
-
To a solution of 6-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Protocol 2: Synthesis via Reduction of 6-Fluoropyridine-3-carbonitrile with Raney Nickel
-
In a high-pressure reactor, dissolve 6-fluoropyridine-3-carbonitrile (1.0 eq) in ethanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (5-10 wt%).
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Heat the mixture to 50-70 °C and stir vigorously for 6-12 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for common byproduct formation issues.
References
- 1. 6-Fluoronicotinamide | CymitQuimica [cymitquimica.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for (6-Fluoropyridin-3-yl)methanamine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Fluoropyridin-3-yl)methanamine in various coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile primary amine commonly used in three main types of coupling reactions to form C-N bonds:
-
Amide Coupling: Reaction with a carboxylic acid or an activated carboxylic acid derivative to form an amide bond. This is one of the most frequently performed transformations in medicinal chemistry.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form a secondary amine. This method is powerful for creating aryl-amine bonds.[1][2][3]
-
Reductive Amination: Reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a widely used method for the alkylation of amines.
Q2: How does the fluorine atom on the pyridine ring affect the reactivity of this compound?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity in several ways:
-
Nucleophilicity: The fluorine atom can decrease the electron density on the pyridine ring and, to a lesser extent, the basicity and nucleophilicity of the amine. This might necessitate slightly more forcing reaction conditions compared to non-fluorinated analogs.
-
Palladium Coordination: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the pyridine nitrogen can coordinate to the palladium center. The electronic properties of the fluorinated ring can influence the stability and reactivity of these intermediates.
-
Side Reactions: The presence of the fluoro group can sometimes lead to unexpected side reactions, although this is highly dependent on the specific reaction conditions and substrates.
Q3: Which analytical techniques are best for monitoring the progress of these coupling reactions?
A3: A combination of techniques is recommended for reliable reaction monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these reactions. It provides information on the conversion of starting materials and the mass of the desired product, as well as any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product. ¹⁹F NMR can be particularly useful for tracking reactions involving fluorinated compounds.
Troubleshooting Guides
Amide Coupling
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation | Use a more potent coupling agent. If using HATU, ensure the quality of the reagent is high. Other options include HOBt/EDC, COMU, or converting the carboxylic acid to an acid chloride. |
| Insufficient Basicity | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIEA or triethylamine are used to neutralize the acid formed and facilitate the reaction. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, consider increasing the reaction temperature or using a less sterically demanding coupling reagent. |
| Low Reaction Temperature | While many amide couplings proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to go to completion. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Racemization of Chiral Carboxylic Acids | Use an additive like HOBt or HOAt to suppress racemization. Running the reaction at a lower temperature can also help. |
| Side Reactions with Coupling Reagent | Ensure the coupling reagent is added to the mixture of the carboxylic acid, amine, and base, rather than pre-incubating it with the carboxylic acid for extended periods. |
Buchwald-Hartwig Amination
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical. For primary amines like this compound, ligands such as BrettPhos or RuPhos are often effective.[2] Screen different ligands to find the optimal one for your specific substrate. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be tested. |
| Poorly Reactive Aryl Halide | The reactivity order is generally I > Br > Cl. For aryl chlorides, more electron-rich and sterically bulky ligands are often necessary to promote oxidative addition. |
Issue 2: Hydrodehalogenation of the Aryl Halide
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are anhydrous. |
| Unfavorable Reaction Kinetics | Adjust the ligand-to-palladium ratio. Sometimes a slightly higher ratio can suppress this side reaction. Lowering the reaction temperature may also be beneficial. |
Reductive Amination
Issue 1: Low Conversion to the Final Amine
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | The reaction is often pH-dependent. For some substrates, slightly acidic conditions (e.g., addition of acetic acid) can catalyze imine formation. The removal of water using molecular sieves can also drive the equilibrium towards the imine. |
| Weak Reducing Agent | Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also used. If these are ineffective, a stronger reducing agent could be considered, although selectivity may be an issue. |
| Reduction of the Carbonyl Starting Material | This can occur if the reducing agent is too reactive. STAB is generally selective for the imine over the aldehyde or ketone. |
Issue 2: Formation of a Bis-alkylated Product
| Potential Cause | Troubleshooting Step |
| Reaction of the Product with the Carbonyl | This is more common when using primary amines. Use a stoichiometry of 1:1 or a slight excess of the amine. Adding the reducing agent at the beginning of the reaction (direct reductive amination) can help to minimize this, as the initially formed imine is quickly reduced. |
Quantitative Data from Literature and Representative Conditions
Table 1: Amide Coupling Conditions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Substituted Benzoic Acid | HATU | DIEA | N/A | Room Temp. | 1 | N/A | (WO2022197761A1)[4] |
| General Aliphatic/Aromatic | B(OCH₂CF₃)₃ | N/A | MeCN | 80 | 5-15 | Good to Excellent | Representative |
| General Aliphatic/Aromatic | EDC/HOBt | DIEA | DMF | Room Temp. | 12-24 | Good to Excellent | Representative |
Table 2: Buchwald-Hartwig Amination General Conditions
| Aryl Halide/Triflate | Palladium Source | Ligand | Base | Solvent | Temp. (°C) |
| Aryl Bromide/Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos or RuPhos | NaOtBu | Toluene or Dioxane | 80-110 |
| Aryl Chloride (hindered) | BrettPhos G3 Precatalyst | (integrated) | LHMDS | Toluene or Dioxane | 100-120 |
| Base-sensitive Aryl Halide | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | t-BuOH or Dioxane | 80-110 |
Table 3: Reductive Amination General Conditions
| Carbonyl Compound | Reducing Agent | Additive | Solvent | Temp. (°C) |
| Aliphatic/Aromatic Aldehyde | NaBH(OAc)₃ (STAB) | Acetic Acid (optional) | DCE or THF | Room Temp. |
| Aliphatic/Aromatic Ketone | NaBH(OAc)₃ (STAB) | Acetic Acid (optional) | DCE or THF | Room Temp. to 50 |
| General Aldehyde/Ketone | NaBH₃CN | Acetic Acid (to maintain pH 6-7) | Methanol | Room Temp. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as DMF or CH₂Cl₂ is added this compound (1.1 equiv) and DIEA (2.5 equiv).
-
The mixture is stirred for a few minutes to ensure homogeneity.
-
HATU (1.2 equiv) is added in one portion.
-
The reaction is stirred at room temperature for 1-4 hours, while monitoring by LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel is added the aryl halide (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
The vessel is sealed and purged with an inert gas (N₂ or Ar).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, followed by this compound (1.2 equiv) and the base (e.g., NaOtBu, 1.4 equiv).
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Protocol 3: General Procedure for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous solvent such as dichloroethane (DCE) or THF is added this compound (1.1 equiv).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added if imine formation is slow.
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added portion-wise.
-
The reaction is stirred at room temperature for 2-16 hours, monitoring by LC-MS.
-
Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous NaHCO₃.
-
The mixture is extracted with ethyl acetate or CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Technical Support Center: Overcoming Poor Solubility of (6-Fluoropyridin-3-yl)methanamine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (6-Fluoropyridin-3-yl)methanamine analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the solubilization and formulation of this compound analogs.
| Problem | Possible Causes | Recommended Solutions |
| Compound precipitates out of solution upon addition of aqueous buffer from a DMSO stock. | The compound has low kinetic solubility. The concentration in the final solution exceeds its solubility limit in the aqueous/DMSO mixture. | - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (be mindful of its potential effects on downstream assays). - Perform a kinetic solubility test to determine the solubility limit in your specific buffer system.[1][2][3][4][5][6][7] - Consider using a different co-solvent if permissible for your experiment. |
| Low and inconsistent readings in biological assays. | Poor aqueous solubility leading to compound precipitation and therefore an inaccurate concentration in the assay medium. | - Visually inspect assay plates for any signs of precipitation. - Determine the thermodynamic solubility of the compound in the assay buffer to establish a maximum working concentration.[3][7] - Consider formulation strategies such as the use of cyclodextrins or other excipients to improve solubility. |
| Difficulty dissolving the free base of the analog in aqueous buffers. | This compound and its analogs are weakly basic and are expected to have low solubility in neutral or basic aqueous solutions. | - Adjust the pH of the buffer to be at least 2 pH units below the pKa of the amine to promote the formation of the more soluble protonated form.[8][9] - Prepare a salt form of the compound, such as a hydrochloride salt, which generally exhibits higher aqueous solubility.[10] |
| Salt form of the analog disproportionates back to the free base. | The pH of the solution is not sufficiently acidic to maintain the protonated state of the amine. The presence of other excipients in a formulation may alter the micro-pH. | - Ensure the pH of the formulation is maintained below the pKa of the compound. - Carefully select excipients to avoid those with a basic character that could raise the pH.[11] - Conduct stability studies of the salt form in the intended formulation vehicle. |
| Inconsistent results between different batches of the same analog. | Potential polymorphism, where different crystalline forms of the compound have different solubilities. Purity of the batches may vary. | - Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[12] - Ensure high purity of the synthesized compounds, as impurities can affect solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of a new this compound analog?
A1: The initial and most critical step is to determine the compound's intrinsic and pH-dependent solubility. As these analogs are typically weak bases, their solubility is expected to increase significantly in acidic conditions.[8][9] Performing a simple pH-solubility profile will provide valuable information on the optimal pH range for solubilization.
Q2: How do I choose the best salt form to improve the solubility of my compound?
A2: Salt selection is a multi-step process that involves screening various pharmaceutically acceptable counterions. For a weakly basic compound like a this compound analog, you should select strong acids as counterions where the pKa of the acid is at least 2 units lower than the pKa of your compound to ensure stable salt formation.[8][13] A salt screening study should be conducted to evaluate the resulting salts based on their solubility, crystallinity, stability, and hygroscopicity.[14][15][16] Dihydrochloride salts have been noted to generally exhibit higher water solubility than monohydrochlorides.[10]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Kinetic solubility is the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer. It is a measure of how well a compound stays in solution under non-equilibrium conditions and is often used in high-throughput screening during early drug discovery.[1][2][3][4][5][6][7] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is determined after a longer incubation period (e.g., 24 hours) with the solid compound.[3][7] For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.
Q4: Can co-solvents be used to improve the solubility of these analogs?
A4: Yes, water-miscible organic solvents, or co-solvents, can be used to increase the solubility of poorly soluble compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). However, the concentration of the co-solvent must be carefully optimized as high concentrations can be toxic to cells in biological assays or cause the compound to precipitate upon further dilution in aqueous media.
Q5: Are there other formulation strategies to consider for these compounds if pH adjustment and salt formation are not sufficient?
A5: Several advanced formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance solubility.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can improve the dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of a drug.
-
Lipid-Based Formulations: For highly lipophilic analogs, formulating the compound in oils, surfactants, and co-solvents can improve oral absorption.
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Aqueous Solubility of a Hypothetical this compound Analog
| pH | Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 850 |
| 6.0 | 150 |
| 7.4 | 25 |
| 9.0 | < 5 |
Table 2: Illustrative Comparison of Solubility for Different Salt Forms of a Hypothetical Analog at pH 7.4
| Form | Counterion | Solubility (µg/mL) |
| Free Base | - | 25 |
| Hydrochloride | HCl | 550 |
| Mesylate | CH₃SO₃H | 480 |
| Sulfate | H₂SO₄ | 720 |
Table 3: Illustrative Kinetic Solubility in Different Media
| Compound | Medium (pH 7.4) | Kinetic Solubility (µM) |
| Analog A (Free Base) | PBS | 35 |
| Analog A (HCl Salt) | PBS | 250 |
| Analog B (Free Base) | PBS + 1% BSA | 50 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a compound.[3][17][18][19]
Materials:
-
This compound analog (solid)
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. This is to ensure that a saturated solution is formed.
-
Add a known volume of the desired buffer to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the vials at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: High-Throughput Kinetic Solubility Assay in 96-Well Plates
This protocol describes a method for rapid assessment of kinetic solubility, suitable for early-stage drug discovery.[1][2][4][5][20][21]
Materials:
-
10 mM stock solution of the test compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., with 0.45 µm PVDF membrane)
-
96-well collection plates
-
96-well UV-transparent plates
-
Plate shaker
-
Vacuum manifold for 96-well plates
-
UV plate reader
Procedure:
-
Prepare a dilution series of your compound in DMSO in a 96-well plate.
-
In a separate 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well.
-
Add 10 µL of the compound's DMSO stock solution to the PBS-containing wells to achieve a final DMSO concentration of 5%.
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Place the filter plate on top of a collection plate and apply a vacuum to filter the solutions, separating any precipitate from the soluble compound.
-
Transfer an aliquot of the filtrate from the collection plate to a UV-transparent plate.
-
Measure the absorbance at the compound's λmax.
-
Calculate the solubility by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or another suitable solvent where the compound is freely soluble).
Visualizations
Signaling Pathway
This compound analogs are structurally related to compounds that can act as kinase inhibitors.[10] Kinase inhibitors often target key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified representation of this pathway, which is a plausible target for such analogs.
Caption: Plausible PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for addressing poor solubility, from initial characterization to the selection of an improved solid form.
Caption: Workflow for overcoming poor solubility of drug candidates.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. enamine.net [enamine.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. This compound dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.xtalpi.com [en.xtalpi.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting guide for reactions involving 2-Fluoro-5-(aminomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(aminomethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of 2-Fluoro-5-(aminomethyl)pyridine?
A1: 2-Fluoro-5-(aminomethyl)pyridine has two primary reactive sites:
-
The primary amine (-CH₂NH₂) on the methyl group at the 5-position, which readily undergoes reactions typical of primary amines, such as amide bond formation and reductive amination.
-
The fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen.[1][2]
Q2: What are the recommended storage conditions for 2-Fluoro-5-(aminomethyl)pyridine?
A2: It is recommended to store 2-Fluoro-5-(aminomethyl)pyridine in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to air and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.
Q3: What are common solvents for reactions involving this compound?
A3: The choice of solvent depends on the specific reaction. For amide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are common.[3] For reductive aminations, alcoholic solvents like methanol or ethanol are often used, although aprotic solvents may be necessary to avoid side reactions.[4] For nucleophilic aromatic substitutions, polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or THF are typically employed.[5]
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low or no yield of the desired amide product.
This is a common issue when coupling 2-Fluoro-5-(aminomethyl)pyridine with a carboxylic acid. The troubleshooting workflow below outlines potential causes and solutions.
Figure 1: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Troubleshooting Steps:
-
Problem: Incomplete reaction or formation of side products.
-
Possible Cause: The nucleophilicity of the aminomethyl group might be reduced, or the carboxylic acid may be difficult to activate. Standard coupling reagents like DCC might be insufficient.
-
Solution:
-
Change Coupling Reagent: Switch to a more powerful uronium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents are known to be effective for difficult couplings.
-
Optimize Base: Ensure a non-nucleophilic base, like diisopropylethylamine (DIPEA), is used in slight excess (1.5-2.0 equivalents) to prevent unwanted side reactions.
-
Reaction Temperature: While many couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion.[3]
-
-
| Parameter | Standard Condition | Optimized Condition |
| Coupling Reagent | DCC/HOBt | HATU, HBTU, PyBOP |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Solvent | DCM, THF | DMF, NMP |
| Temperature | Room Temperature | 40-50 °C |
Table 1: Recommended adjustments for amide coupling conditions.
Experimental Protocol: Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 2-Fluoro-5-(aminomethyl)pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination Reactions
Issue: Formation of dialkylated or unreacted starting material.
Reductive amination with aldehydes or ketones can sometimes lead to over-alkylation or incomplete reaction.
Figure 2: Troubleshooting workflow for reductive amination reactions.
Detailed Troubleshooting Steps:
-
Problem: Significant amount of unreacted amine.
-
Possible Cause: Inefficient imine formation. The equilibrium may not favor the imine.[6]
-
Solution:
-
Dehydrating Agent: Add a dehydrating agent like 4Å molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.
-
pH Control: Maintain a slightly acidic pH (typically between 4 and 6) to catalyze imine formation. This can be achieved by adding a small amount of acetic acid.[7]
-
-
-
Problem: Formation of dialkylated product.
-
Possible Cause: The newly formed secondary amine is reacting further with the aldehyde or ketone.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the carbonyl compound (ideally 1.0 equivalent).
-
Stepwise Procedure: First, form the imine, and then add the reducing agent in a separate step. This can give more control over the reaction.[8]
-
-
| Parameter | Potential Issue | Recommended Solution |
| Reducing Agent | Reduction of starting carbonyl | Use NaBH(OAc)₃ or NaBH₃CN |
| Reaction Time | Incomplete reaction | Allow for longer reaction times (12-24 h) |
| Additives | Slow imine formation | Add 4Å molecular sieves or catalytic acetic acid |
Table 2: Optimization parameters for reductive amination.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 2-Fluoro-5-(aminomethyl)pyridine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low conversion or no reaction at the 2-fluoro position.
The reactivity of the 2-fluoro position can be influenced by the nucleophile and reaction conditions.
Figure 3: Troubleshooting workflow for SNAr reactions.
Detailed Troubleshooting Steps:
-
Problem: The nucleophile is not displacing the fluoride.
-
Possible Cause: The nucleophile may not be strong enough, or the reaction conditions are not optimal to facilitate the substitution.
-
Solution:
-
Base and Solvent: For alcohol or amine nucleophiles, a base such as K₂CO₃, Cs₂CO₃, or NaH is often required to generate the more nucleophilic alkoxide or amide. Polar aprotic solvents like DMF or DMSO are generally preferred.[9]
-
Temperature: SNAr reactions often require elevated temperatures. Heating the reaction, sometimes to 80-120 °C, can significantly increase the reaction rate. Microwave irradiation can also be effective in reducing reaction times.[5]
-
-
| Parameter | Typical Condition | For Difficult Reactions |
| Base | K₂CO₃ | NaH, Cs₂CO₃ |
| Solvent | THF, Acetonitrile | DMF, DMSO |
| Temperature | 60-80 °C | 100-140 °C, Microwave |
Table 3: Conditions for optimizing SNAr reactions.
Experimental Protocol: SNAr with an Alcohol
-
To a solution of the alcohol (1.2 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-Fluoro-5-(aminomethyl)pyridine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
How to prevent dimer formation in (6-Fluoropyridin-3-yl)methanamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Fluoropyridin-3-yl)methanamine. The focus is on preventing dimer formation and other side reactions to ensure high-purity yields of the desired products.
Troubleshooting Guide: Preventing Dimer Formation
Q1: My reaction with this compound is showing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. What is happening and how can I prevent it?
A1: Dimer formation is a common side reaction with primary amines like this compound, which are highly nucleophilic. The primary amine of one molecule can attack a reactive site on another molecule, leading to self-condensation. The two most probable dimer formation pathways are:
-
Imine Formation: The primary amine can undergo oxidative self-coupling, especially at elevated temperatures, to form an imine dimer. This is often followed by subsequent reactions, leading to complex mixtures.
-
N-Alkylation Dimerization: In the presence of an alkylating agent, the primary amine can be alkylated. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkylating agent, leading to undesired side products. A dimer can form if the alkylating agent has a second reactive site or if the initially formed product reacts with another molecule of the starting amine.
To prevent dimer formation, it is crucial to control the reaction conditions and to quickly channel the this compound into the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q2: What are the most common types of dimers formed from this compound?
A2: The two most likely dimer structures are an imine dimer resulting from self-condensation, and a secondary amine dimer if an unwanted N-alkylation occurs.
Q3: How does temperature affect dimer formation?
A3: Higher temperatures generally accelerate the rate of all reactions, including dimer formation.[1][2] For self-condensation reactions leading to imines, elevated temperatures can significantly increase the rate of dimer formation. It is recommended to run reactions at the lowest temperature that allows for a reasonable rate of the desired transformation.
Q4: Can the concentration of this compound in the reaction mixture influence dimer formation?
A4: Yes, higher concentrations of the starting amine can increase the likelihood of bimolecular side reactions, including dimerization.[3][4] If you are observing significant dimer formation, consider diluting the reaction mixture.
Q5: Are there any specific reagents I should avoid to prevent dimerization?
A5: Avoid using overly reactive and non-specific alkylating agents if N-alkylation is not the desired reaction. Also, be cautious with strong, non-hindered bases which can deprotonate the amine and increase its nucleophilicity, potentially leading to side reactions. When performing reactions where the amine is intended to act as a nucleophile, ensure the electrophile is sufficiently reactive to outcompete any self-reaction of the amine.
Strategies and Protocols to Prevent Dimer Formation
The most effective strategy to prevent dimer formation is to convert the highly reactive primary amine into a less reactive intermediate or the desired product in a controlled and efficient manner. The following are recommended strategies with detailed protocols.
Strategy 1: N-Acylation to Form Amides
Converting the primary amine to a more stable amide is an excellent way to prevent dimerization. Amides are significantly less nucleophilic than amines.
Q6: I want to perform an acylation reaction. What conditions should I use to minimize side products?
A6: For N-acylation, the use of a suitable acylating agent in the presence of a non-nucleophilic base is recommended.
Experimental Protocol: N-Acylation of this compound
-
Dissolve: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise to the cooled solution.
-
React: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench and Extract: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purify: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Influence of Reaction Parameters on N-Acylation
| Parameter | Condition | Expected Outcome on Dimer Formation | Rationale |
| Temperature | Low (0 °C to RT) | Minimized | Reduces the rate of side reactions, including self-condensation. |
| High (> RT) | Increased Risk | May lead to faster side reactions. | |
| Base | Non-nucleophilic (e.g., TEA, DIPEA) | Minimized | Scavenges the acid byproduct without competing with the amine nucleophile. |
| Nucleophilic (e.g., Pyridine) | Potential for side products | Can react with the acylating agent. | |
| Solvent | Aprotic (e.g., DCM, THF) | Minimized | Prevents reaction with the solvent. |
| Protic (e.g., Ethanol, Water) | Not Recommended | Can react with the acylating agent. |
Strategy 2: Urea Synthesis
Formation of a urea is another effective method to cap the reactive primary amine.
Q7: How can I synthesize a urea derivative from this compound without forming a symmetric urea dimer?
A7: Reacting the amine with an isocyanate is a highly efficient method for forming unsymmetrical ureas.
Experimental Protocol: Urea Synthesis
-
Dissolve Amine: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane) under an inert atmosphere.
-
Add Isocyanate: Slowly add the isocyanate (1.0 eq) to the amine solution at room temperature. The reaction is often exothermic.
-
React: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically fast.
-
Isolate: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Table 2: Influence of Reaction Parameters on Urea Synthesis
| Parameter | Condition | Expected Outcome on Dimer Formation | Rationale |
| Stoichiometry | 1:1 Amine:Isocyanate | Minimized | Ensures complete consumption of the primary amine in the desired reaction. |
| Excess Amine | Risk of symmetrical urea | Unreacted amine can react with the product or other intermediates. | |
| Temperature | Room Temperature | Minimized | The reaction is typically fast and does not require heating. |
| Elevated Temperature | Increased Risk | May promote side reactions. |
Strategy 3: Reductive Amination
For introducing an alkyl group onto the nitrogen without over-alkylation, reductive amination is the method of choice.[5][6]
Q8: I am trying to N-alkylate this compound and I am getting di-alkylation and other side products. How can I achieve mono-alkylation selectively?
A8: Reductive amination, which involves the formation of an imine in situ followed by its reduction, is a highly selective method for mono-N-alkylation.
Experimental Protocol: Reductive Amination
-
Mix: In a suitable solvent such as methanol, 1,2-dichloroethane, or tetrahydrofuran, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Form Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The addition of a mild acid catalyst like acetic acid can sometimes accelerate this step.
-
Reduce: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.
-
React: Continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purify: Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 3: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over carbonyls, does not require acidic conditions. | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic conditions, selective for imines. | Highly toxic, and generates toxic cyanide byproducts. |
| Hydrogen (H₂) with a catalyst (e.g., Pd/C) | Clean, byproduct is water. | Requires specialized hydrogenation equipment. |
Visual Guides
Caption: Potential pathways for dimer formation from this compound.
Caption: Decision workflow for preventing dimer formation by selecting the appropriate reaction pathway.
References
- 1. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 2. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monomer concentrations and dimerization constants in crystallizing lysozyme solutions by dialysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the carbon-fluorine bond's strength can effectively prevent oxidation by cytochrome P450 (CYP) enzymes.[1] This guide provides an objective comparison of the in vitro metabolic stability of fluorinated pyridine compounds against their non-fluorinated analogues, supported by experimental data and detailed methodologies.
Data Presentation: A Case Study of 4-Aminopyridine Analogues
Contrary to the common expectation of increased stability, this study revealed that 3F4AP is a better substrate for the metabolizing enzyme CYP2E1 than its non-fluorinated counterpart, 4AP, indicating a more rapid metabolism for the fluorinated compound in this specific context.[2]
| Compound | Non-fluorinated Analogue | Key Metabolizing Enzyme | In Vitro Metabolic Stability Comparison | Primary Metabolites |
| 3-Fluoro-4-aminopyridine (3F4AP) | 4-Aminopyridine (4AP) | CYP2E1 | 3F4AP is metabolized more readily than 4AP. A competitive inhibition assay showed a more robust reduction in the CYP2E1 reaction rate with 3F4AP compared to 4AP, indicating it is a better substrate for the enzyme.[2] | 5-hydroxy-3F4AP, 3F4AP N-oxide[2] |
This finding underscores the critical importance of empirical testing, as the electronic effects of fluorine can sometimes enhance binding to an enzyme's active site, thereby increasing the rate of metabolism at other positions on the molecule.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a standard procedure for evaluating the susceptibility of compounds to metabolism by CYP enzymes.
1. Materials and Reagents:
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier), stored at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (NRS):
-
Solution A: NADP+, Glucose-6-phosphate in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase in buffer.
-
-
Cofactor: NADPH, as an alternative to an NRS.
-
Quenching Solution: Cold acetonitrile containing an internal standard.
-
Control Compounds: Compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).
2. Incubation Procedure:
-
Preparation: Thaw liver microsomes and NRS solutions on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the diluted microsomal solution. Add the test compound to achieve a final concentration of, for example, 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NRS or NADPH solution.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile (with internal standard) to the respective wells. The 0-minute sample is typically prepared by adding the quenching solution before the NRS.
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
3. Sample Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Determine the half-life by plotting the natural logarithm of the percent remaining against time. The slope of the linear regression line (k) is used to calculate t½ using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance (in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Visualizations
The following diagrams illustrate the experimental workflow and a key metabolic pathway.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: CYP2E1-mediated metabolism of 3-fluoro-4-aminopyridine (3F4AP).
References
Comparative analysis of the biological effects of different halopyridine methanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of different halopyridine methanamines, a class of compounds with significant potential in medicinal chemistry. By objectively comparing their performance based on available experimental data, this document aims to inform future research and drug development efforts in areas such as oncology and inflammatory diseases.
Introduction
Halopyridine methanamines are pyridine rings substituted with a methanamine group and one or more halogen atoms (Fluorine, Chlorine, Bromine). The nature and position of the halogen substituent can significantly influence the compound's physicochemical properties and, consequently, its biological activity. This guide focuses on comparing the cytotoxic and anti-inflammatory effects of various halopyridine methanamines, drawing upon data from in vitro studies.
Comparative Analysis of Biological Activities
The biological activities of halopyridine methanamines are diverse, with prominent effects observed in cancer cell proliferation and inflammatory responses. The following table summarizes the quantitative data from various studies. It is important to note that a direct comparison is challenging due to the variety of cell lines and experimental conditions used across different studies. A comprehensive structure-activity relationship (SAR) study on a homologous series of halopyridine methanamines under uniform experimental conditions is needed for a definitive comparative analysis.
| Compound Name | Halogen | Position of Halogen | Biological Effect | Assay System | IC50 Value | Reference |
| (2-Chloropyridin-4-yl)methanamine | Chlorine | 2 | LOXL2 Inhibition | In vitro enzyme assay | 126 nM | [1][2] |
| 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ) | Fluorine | 4 (on phenyl) | Induction of Senescence | Ovarian cancer cell lines (A2780, OVCAR-3, SKOV-3) | Not specified | |
| Imamine-1,3,5-triazine derivative 4f | Chlorine | 6 | Anti-proliferative | MDA-MB-231 breast cancer cells | 6.25 µM | |
| Imamine-1,3,5-triazine derivative 4k | Chlorine | 6 | Anti-proliferative | MDA-MB-231 breast cancer cells | 8.18 µM | |
| 3-cyano-2-methoxypyridine derivative 8f | - | - | Anti-proliferative | MCF-7 breast cancer cells | 1.69 µM | |
| bipyridinium iodide salt 10 | - | - | Anti-proliferative | MCF-7 breast cancer cells | 2.13 µM |
Note: The table includes pyridine derivatives that are not strictly halopyridine methanamines but are structurally related and provide context for the biological activities of this class of compounds. The absence of a complete, directly comparative dataset for a homologous series of fluoro-, chloro-, and bromo-pyridine methanamines is a limitation of the current literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of halopyridine methanamines' biological effects.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halopyridine methanamines) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate to allow for adherence.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Signaling Pathways and Mechanisms of Action
Halopyridine methanamines and related pyridine derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
P21-Mediated Cell Cycle Arrest and Senescence
Certain pyridine derivatives can induce cellular senescence in cancer cells by causing DNA damage, which in turn leads to the upregulation of the cyclin-dependent kinase inhibitor p21. This protein plays a crucial role in cell cycle regulation, and its activation can lead to a G0/G1 phase arrest, thereby inhibiting cell proliferation.
Caption: P21 signaling pathway activation by halopyridine methanamines.
Inhibition of Pro-inflammatory Pathways
In the context of inflammation, pyridine derivatives can inhibit the activation of key signaling pathways such as the NF-κB and MAPK pathways in macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.
Caption: Inhibition of pro-inflammatory signaling pathways.
Conclusion and Future Directions
The available data suggests that halopyridine methanamines are a promising class of compounds with potent biological activities, particularly in the realms of anticancer and anti-inflammatory research. The nature and position of the halogen substituent appear to be critical determinants of their efficacy. However, the lack of systematic comparative studies is a significant gap in the current understanding of their structure-activity relationships.
Future research should focus on the synthesis and parallel biological evaluation of a comprehensive series of halopyridine methanamines, varying the halogen (F, Cl, Br) and its position on the pyridine ring. Such studies, employing standardized experimental protocols, will provide a clearer picture of the SAR and enable the rational design of more potent and selective drug candidates. Further investigation into the specific molecular targets and downstream signaling pathways will also be crucial for elucidating their mechanisms of action and advancing their therapeutic potential.
References
Navigating the Selectivity Landscape of (6-Fluoropy-ridin-3-yl)methanamine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel compounds is paramount to predicting their therapeutic efficacy and potential off-target liabilities. This guide provides a comparative analysis of (6-fluoropyridin-3-yl)methanamine-based compounds, focusing on their interactions with a panel of biological targets. The information presented herein is intended to serve as a valuable resource for hit-to-lead and lead optimization campaigns.
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds. Notably, derivatives of this core structure have been investigated as potent agonists for dopamine (D2, D3) and serotonin (5-HT1A) receptors. Achieving selectivity within this family of G-protein coupled receptors (GPCRs), and against the wider kinome, remains a significant challenge in drug discovery. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the design of more selective therapeutic agents.
Comparative Selectivity Profiling
The following table summarizes the in vitro activity of representative this compound-based compounds against a panel of dopamine and serotonin receptors. The data highlights the potency of these compounds and provides a preliminary assessment of their selectivity.
| Compound ID | Target | EC50 (nM)[1] |
| 7b | D2 Receptor | 0.9 |
| D3 Receptor | 19 | |
| 5-HT1A Receptor | 2.3 | |
| 34c | D2 Receptor | 3.3 |
| D3 Receptor | 10 | |
| 5-HT1A Receptor | 1.4 |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The data presented in this guide was generated using established in vitro pharmacological assays. The following protocols provide a detailed overview of the methodologies employed to determine the potency and selectivity of the compounds.
Radioligand Binding Assays for D2, D3, and 5-HT1A Receptors
Radioligand binding assays are a standard method for quantifying the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the human D2, D3, or 5-HT1A receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Receptor membrane preparation (typically 50-120 µg of protein).
-
The test compound at various concentrations.
-
A specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A) at a fixed concentration, typically at or below its Kd value.
-
-
The plate is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki (inhibition constant) values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist or antagonist at a GPCR and to quantify its potency and efficacy.
-
Cell Culture and Stimulation:
-
CHO (Chinese Hamster Ovary) cells stably expressing the receptor of interest (D2, D3, or 5-HT1A) are cultured in appropriate media.
-
For the assay, cells are seeded into 96-well plates and incubated.
-
The cells are then treated with the test compound at various concentrations. For Gi-coupled receptors like D2, D3, and 5-HT1A, the adenylyl cyclase is typically stimulated with forskolin to induce cAMP production, and the ability of the agonist to inhibit this production is measured.
-
-
cAMP Detection:
-
After incubation with the test compound, the cells are lysed, and the intracellular cAMP levels are measured.
-
Common detection methods include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the EC50 values (for agonists) or IC50 values (for antagonists) are determined using non-linear regression.
-
Kinase Panel Screening (General Protocol)
To assess the broader selectivity of compounds, they are often screened against a large panel of protein kinases.
-
Assay Principle:
-
The most common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate by the kinase.
-
-
Assay Procedure:
-
The assay is performed in a multi-well plate format.
-
Each well contains the specific kinase, its substrate, ATP (often including [γ-33P]-ATP), and the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is then stopped, and the phosphorylated substrate is separated from the residual [γ-33P]-ATP, typically by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of kinase activity by the test compound is calculated relative to a vehicle control.
-
For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical workflow for identifying and characterizing selective compounds.
Caption: Simplified Gi/o-coupled signaling pathway for D2, D3, and 5-HT1A receptors.
References
Benchmarking (6-Fluoropyridin-3-yl)methanamine: A Comparative Guide for In Vitro Assay Performance
For Researchers, Scientists, and Drug Development Professionals
The unique chemical structure of (6-Fluoropyridin-3-yl)methanamine, featuring a fluorinated pyridine ring, suggests its potential as a modulator of neurological pathways.[1] The presence of the fluorine atom can enhance binding affinity to various biological targets. This guide focuses on two key areas of investigation relevant to compounds of this class: MAO inhibition and nAChR binding.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[2] Inhibitors of MAO-A are often explored for antidepressant properties, while MAO-B inhibitors are investigated for neurodegenerative diseases like Parkinson's.[2]
Comparative Performance of MAO Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of known MAO inhibitors, providing a benchmark for evaluating new compounds like this compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| Clorgyline | 2.99 | - | MAO-A Selective |
| Selegiline (L-deprenyl) | - | 7.04 | MAO-B Selective |
| Pargyline | - | 404 | MAO-B Selective |
| Moclobemide | 6061 | - | Reversible MAO-A Selective |
| Rasagiline | 412 | 4.43 | MAO-B Selective |
| Safinamide | 580,000 | 98 | MAO-B Selective |
Data compiled from multiple sources.[3][4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol describes a common method for determining the IC50 of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compound (this compound) and reference inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, Amplex® Red, and HRP in assay buffer. Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Reaction: To each well of the microplate, add the assay buffer, HRP, and Amplex® Red solution.
-
Inhibitor Incubation: Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include control wells with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the MAO-A or MAO-B enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for MAO Inhibition Assay
Workflow for determining MAO inhibitory activity.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[1] Modulators of nAChRs are of interest for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Comparative Performance of nAChR Ligands
The following table presents the binding affinities (Ki) of several known ligands for different nAChR subtypes, which can be used to compare the profile of this compound.
| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |
| Nicotine | 1.0 | - | - |
| Varenicline | 0.07 | 4.1 | 25 |
| Epibatidine | 0.011 | 14 | 170 |
| A-85380 | 0.05 | 148 | - |
| Methyllycaconitine | - | 1.1 | - |
Data compiled from multiple sources.
Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol details a standard method to determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7)
-
Radioligand specific for the receptor subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and NaCl)
-
Test compound (this compound) and reference ligands
-
Non-specific binding determinator (e.g., a high concentration of a known ligand like nicotine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In each well of the microplate, combine the cell membranes, radioligand, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding determinator.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway for nAChR Activation
Simplified nAChR activation pathway.
Conclusion
While direct experimental data for this compound is currently lacking in the reviewed literature, the provided protocols and comparative data for established compounds offer a robust framework for its evaluation. Researchers are encouraged to utilize these methodologies to determine the inhibitory potency of this compound against MAO-A and MAO-B, as well as its binding affinity profile for various nAChR subtypes. The resulting data will be crucial in elucidating the pharmacological properties of this compound and its potential for further development in the field of neuroscience and drug discovery.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioassaysys.com [bioassaysys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
